Tranexamic acid-d2

Description

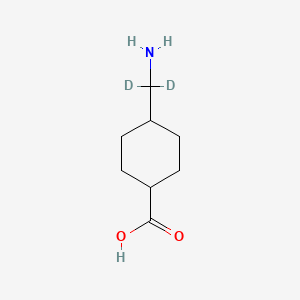

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

159.22 g/mol |

IUPAC Name |

4-[amino(dideuterio)methyl]cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C8H15NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H,10,11)/i5D2 |

InChI Key |

GYDJEQRTZSCIOI-BFWBPSQCSA-N |

Isomeric SMILES |

[2H]C([2H])(C1CCC(CC1)C(=O)O)N |

Canonical SMILES |

C1CC(CCC1CN)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Deuterium Incorporation in Tranexamic Acid

General Strategies for Deuteration of Organic Molecules

The incorporation of deuterium (B1214612) into organic molecules can be achieved through several established methodologies. These strategies can be broadly categorized into three main approaches: direct hydrogen-deuterium exchange, de novo synthesis using deuterated precursors, and catalytic deuteration techniques.

Direct Hydrogen-Deuterium Exchange Reactions

Direct hydrogen-deuterium (H-D) exchange is a fundamental process where a hydrogen atom in a molecule is replaced by a deuterium atom from a deuterium source, such as deuterium oxide (D₂O). wikipedia.org This exchange can be facilitated under different conditions:

Acid- and Base-Catalyzed Exchange: This is one of the earliest methods used for deuterium labeling. mdpi.com The process often involves enolization, making it suitable for exchanging hydrogens on carbon atoms adjacent to carbonyl groups. mdpi.com For aromatic systems, acid-catalyzed exchange can be used to incorporate deuterium. mdpi.com The reaction's effectiveness is highly dependent on the pH of the solution. mdpi.com However, a significant drawback is the possibility of back-exchange, requiring further steps to stabilize the deuterated compound. mdpi.com

Metal-Catalyzed Exchange: Transition metals can catalyze the H-D exchange process. For instance, platinum catalysts have been used to exchange labile hydrogen atoms. google.com More advanced methods utilize catalysts like iridium, palladium, rhodium, and ruthenium for site-selective deuteration of C(sp²)–H and C(sp³)–H bonds. snnu.edu.cn These methods often employ directing groups within the substrate molecule to guide the metal catalyst to a specific C-H bond. snnu.edu.cn

Microwave-Assisted Exchange: The use of microwave irradiation can significantly accelerate H-D exchange reactions, leading to higher deuteration levels in shorter reaction times compared to conventional heating. mdpi.com

Catalytic Deuteration Techniques

Catalytic methods are pivotal in modern deuteration chemistry, offering efficiency and selectivity. snnu.edu.cn These techniques often utilize a deuterium source, such as D₂ gas or D₂O, in the presence of a catalyst.

Homogeneous and Heterogeneous Catalysis: A wide range of metal catalysts, including platinum, palladium, rhodium, and iridium, are used for deuteration. snnu.edu.cn Heterogeneous catalysts, such as platinum on carbon (Pt/C), can be used for multi-deuteration of compounds. nih.gov Homogeneous catalysts, like Crabtree's catalyst, are highly versatile for hydrogen isotope exchange (HIE) reactions. snnu.edu.cn

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool for site-selective deuteration. nih.gov Organocatalysts can be used to activate specific positions in a molecule for deuterium exchange, often under milder reaction conditions than metal-catalyzed reactions. nih.gov For example, N-heterocyclic carbenes have been used to catalyze the mono-deuteration of aromatic aldehydes. nih.gov

Biocatalysis: Enzymes offer a highly selective and efficient means of incorporating deuterium. acs.orgwisc.eduresearchgate.net For example, enzyme-catalyzed H/D exchange can be performed directly on amino acids. acs.orgwisc.eduresearchgate.netnih.gov Dual-protein catalysis systems have been developed to achieve site-selective deuteration at both Cα and Cβ positions of amino acids. acs.orgwisc.edunih.gov

Specific Synthetic Routes and Approaches to Tranexamic Acid-d2

While general deuteration methods provide a framework, the synthesis of this compound requires specific approaches tailored to its structure. Tranexamic acid is trans-4-(aminomethyl)cyclohexanecarboxylic acid. google.comgoogle.comscialert.net The deuterated form, this compound, is the deuterium-labeled version of this compound. medchemexpress.commedchemexpress.com

One plausible synthetic route involves the deuteration of a suitable precursor. For instance, a method for preparing tranexamic acid involves the hydrogenation of aminomethylbenzoic acid. google.com A similar strategy could be employed for the synthesis of this compound, where the hydrogenation step is carried out using deuterium gas (D₂) and a suitable catalyst.

Another approach could involve a de novo synthesis starting from deuterated precursors. For example, the synthesis could start from a deuterated cyclohexanedimethanol derivative. A known synthesis of tranexamic acid begins with 1,4-cyclohexanedimethanol. google.com By using a deuterated version of this starting material, the deuterium atoms would be incorporated into the final tranexamic acid structure.

Furthermore, isotopically labeled tranexamic acid, specifically Tranexamic Acid-13C2,15N, is available and used as an internal standard for quantification in analytical methods like GC- or LC-MS. caymanchem.com The synthesis of this labeled compound involves intermediates such as 4-(Aminomethyl)benzoic acid-13C2,15N. medchemexpress.com A similar synthetic strategy could be adapted for the preparation of this compound by utilizing appropriate deuterated reagents.

Characterization of Isotopic Purity and Regioselectivity in Deuterated Tranexamic Acid Synthesis

After the synthesis of this compound, it is crucial to verify the isotopic purity and determine the specific location of the deuterium atoms (regioselectivity).

Analytical Techniques for Deuterium Content Verification

Several analytical techniques are employed to confirm the successful incorporation of deuterium and to quantify the level of enrichment.

Mass Spectrometry (MS): Mass spectrometry is a primary tool for determining isotopic purity. almacgroup.comucl.ac.ukalmacgroup.com High-resolution mass spectrometry (HR-MS), particularly when coupled with liquid chromatography (LC-ESI-HR-MS), allows for the accurate measurement of the mass-to-charge ratio of the deuterated molecule, thereby confirming the presence of deuterium. rsc.org By comparing the mass spectrum of the deuterated compound with its non-deuterated counterpart, the number of incorporated deuterium atoms can be determined. almacgroup.comrsc.org Time-of-flight (TOF) mass spectrometry offers improved resolution between isotopes, leading to more accurate quantification of isotopic enrichment. almacgroup.comresearchgate.net

The combination of these analytical methods provides a comprehensive characterization of the synthesized this compound, ensuring its isotopic purity and confirming the desired regioselectivity of the deuteration process.

Advanced Analytical Characterization and Quantification of Tranexamic Acid D2

Spectroscopic Techniques for Structural and Isotopic Elucidation

Spectroscopic methods are fundamental in confirming the chemical structure and determining the extent and location of deuterium (B1214612) incorporation in Tranexamic acid-d2.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²H NMR)

NMR spectroscopy is a powerful non-destructive technique for elucidating molecular structure. A combination of proton (¹H), carbon-13 (¹³C), and deuterium (²H) NMR provides comprehensive information about the this compound molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of unlabeled Tranexamic acid, specific protons resonate at characteristic chemical shifts. For this compound, where two hydrogen atoms on the aminomethyl group (-CH₂NH₂) are replaced by deuterium atoms (-CD₂NH₂), the corresponding proton signal will be absent or significantly diminished in intensity. studymind.co.uk This absence is a primary indicator of successful deuteration at the intended site. Deuterium labeling can also be used to simplify complex proton spectra and aid in signal assignment. studymind.co.uk

²H NMR (Deuterium NMR) Spectroscopy: This technique directly observes the deuterium nuclei. wikipedia.org A strong peak in the ²H NMR spectrum confirms the presence and chemical environment of the deuterium atoms. magritek.com While it has a similar chemical shift range to ¹H NMR, the resolution is generally poorer. wikipedia.orgmagritek.com However, its primary utility in this context is to verify the effectiveness of the deuteration process, as a signal will be present for the deuterated compound where none exists for the unlabeled version. wikipedia.org The combination of ¹H and ²H NMR can be a robust method for accurately determining the isotopic abundance of deuterated compounds. nih.govwiley.com

Table 1: Predicted/Typical NMR Chemical Shifts for Tranexamic Acid and Expected Observations for this compound

| Nucleus | Atom Position (Unlabeled Tranexamic Acid) | Predicted Chemical Shift (ppm) | Expected Observation for this compound |

|---|---|---|---|

| ¹H | -CH₂ NH₂ | ~2.86 | Signal absent or significantly reduced |

| ¹³C | -C H₂NH₂ | ~45.8 | Signal appears as a multiplet with a slight upfield shift |

Note: Predicted chemical shift values are based on data for unlabeled Tranexamic acid and may vary depending on solvent and experimental conditions. hmdb.cahmdb.ca

Mass Spectrometry (MS) for Isotopic Profile Determination

Mass spectrometry is an indispensable tool for confirming the molecular weight and assessing the isotopic purity of this compound. By measuring the mass-to-charge ratio (m/z) of ionized molecules, MS can precisely determine the mass difference introduced by the deuterium atoms. The molecular weight of this compound is approximately 159.22 g/mol , compared to 157.21 g/mol for the unlabeled form. nih.govnih.gov This mass shift of +2 Da is readily detected by MS, confirming the incorporation of two deuterium atoms. MS is also used to determine the isotopic abundance, ensuring a high percentage of the deuterated species and minimal presence of unlabeled or partially labeled molecules.

Electrospray ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (ESI-MS), particularly for polar molecules like Tranexamic acid. It is frequently used in quantitative bioanalysis where this compound serves as an internal standard. jyoungpharm.org

In positive ion mode, Tranexamic acid is typically detected as the protonated molecule [M+H]⁺. nih.govresearchgate.net

For unlabeled Tranexamic acid, the parent ion appears at m/z 158.1. thaiscience.info

For this compound, the corresponding parent ion is observed at m/z 160.1.

Tandem mass spectrometry (MS/MS) is often employed for enhanced selectivity and sensitivity. In this technique, the parent ion is selected and fragmented to produce characteristic product ions. For example, the [M+H]⁺ ion of unlabeled Tranexamic acid (m/z 158.0) can fragment to produce ions at m/z 122.7 or 95.1. jyoungpharm.orgnih.govthaiscience.info Similar fragmentation pathways are observed for this compound, with corresponding mass shifts in the product ions, allowing for highly specific detection in complex matrices like human plasma. jyoungpharm.orgnih.gov Under certain conditions, such as the use of acetonitrile (B52724) in the mobile phase, Tranexamic acid can also form protonated acetonitrile adducts, such as [M+ACN+H]⁺, which can be used for quantification. nih.gov

Table 2: Key Mass-to-Charge Ratios (m/z) in ESI-MS Analysis

| Compound | Ion Type | Expected m/z |

|---|---|---|

| Tranexamic Acid | [M+H]⁺ | 158.1 |

| This compound | [M+H]⁺ | 160.1 |

Chromatographic Separation Techniques for Deuterated Analogs

Chromatography is essential for separating this compound from its unlabeled counterpart and other components in a sample prior to detection. Due to their nearly identical physicochemical properties, the separation of deuterated and non-deuterated analogs requires high-efficiency systems.

High-Performance Liquid Chromatography (HPLC) Systems

High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the most common technique for the analysis of Tranexamic acid in biological fluids. core.ac.ukdaneshyari.com In these methods, this compound is the preferred internal standard due to its similar retention time and ionization response to the unlabeled analyte. jyoungpharm.org

Several HPLC modes have been successfully employed:

Reversed-Phase (RP) HPLC: This is a widely used method, often employing C18 columns. nih.govthaiscience.info The mobile phase typically consists of an aqueous buffer (e.g., ammonium acetate or formate buffer) and an organic modifier like acetonitrile or methanol. thaiscience.infoiajps.com Because Tranexamic acid is polar and lacks a strong UV chromophore, derivatization is sometimes required for UV detection, though it is not necessary for MS detection. researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for separating polar compounds. shodex.com An amino-functionalized polymer-based column (e.g., Asahipak NH2P series) can be used with a high concentration of acetonitrile in the mobile phase, which is advantageous for subsequent ESI-MS detection. shodex.com

The chromatographic conditions are optimized to achieve a sharp peak shape and a short analysis time, typically under 5 minutes. thaiscience.info

Table 3: Example HPLC Parameters for Tranexamic Acid Analysis

| Parameter | Description |

|---|---|

| Column | Hypurity C18 (150x2.1 mm, 5 µm) thaiscience.info |

| Mobile Phase | 2 mM ammonium acetate (pH 3.8) and acetonitrile (95:5, v/v) thaiscience.info |

| Flow Rate | 200 µL/min thaiscience.info |

| Detection | Tandem Mass Spectrometry (MS/MS) thaiscience.infonih.gov |

| Internal Standard | this compound jyoungpharm.org |

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC) can also be used for the analysis of Tranexamic acid, but it requires a crucial derivatization step. sigmaaldrich.com As an amino acid, Tranexamic acid is non-volatile and thermally unstable, making it unsuitable for direct GC analysis. nih.govalexandraatleephillips.com Derivatization converts the polar amino and carboxylic acid groups into less polar, more volatile functional groups. sigmaaldrich.com

Common derivatization strategies include:

Esterification followed by Acylation: This two-step process converts the molecule into a volatile derivative suitable for GC. For instance, methyl esters can be formed using methanolic HCl, followed by acylation with reagents like pentafluoropropionic anhydride (PFPA). nih.gov

Silylation: Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to replace active hydrogens with nonpolar tert-butyl dimethylsilyl (TBDMS) groups. sigmaaldrich.com

Reaction with Chloroformates: Ethyl chloroformate has been used as a derivatizing agent for the GC determination of Tranexamic acid with flame ionization detection (FID). researchgate.net

Once derivatized, the compound can be separated on a capillary GC column (e.g., HP-5) and detected, often by mass spectrometry (GC-MS). nih.govresearchgate.net In these methods, deuterated amino acids, including by extension this compound, can serve as effective internal standards for accurate quantification. nih.govnih.gov

Table 4: Mentioned Compounds

| Compound Name |

|---|

| Tranexamic acid |

| This compound |

| Lysine |

| Acetonitrile |

| Methanol |

| Formic acid |

| Ammonium acetate |

| Ethyl chloroformate |

| Pentafluoropropionic anhydride (PFPA) |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) |

| 2,4-dinitrofluorobenzene |

| cis-4-aminocyclohexanecarboxylic acid |

| Phenyl isothiocyanate |

| Perchloric acid |

| Dansyl chloride |

| Fluorescamine |

| Naphthalene-2,3-dicarboxaldehyde |

| Ninhydrin |

Method Development and Validation Frameworks Utilizing this compound

The use of this compound, a stable isotope-labeled (SIL) internal standard, is a cornerstone in the development and validation of robust bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). scispace.com Its chemical and physical properties closely mimic those of the endogenous analyte, tranexamic acid, allowing it to effectively compensate for variability during sample preparation and analysis. scispace.com The development of methods utilizing this compound focuses on achieving high sensitivity, selectivity, and reproducibility for the quantification of tranexamic acid in complex biological matrices such as human plasma and serum. jyoungpharm.orgpharmjournal.ru

Optimizing mass spectrometry parameters is a critical step. For this compound, this involves tuning for specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode to ensure specificity and minimize background noise. jyoungpharm.orgnih.gov Chromatographic conditions are simultaneously optimized to achieve efficient separation from endogenous matrix components and ensure that this compound co-elutes with the unlabeled tranexamic acid. bris.ac.ukmedipharmsai.com This co-elution is paramount for the SIL internal standard to effectively correct for matrix-induced ionization suppression or enhancement. bris.ac.uk

Strategies for Minimizing Matrix Effects in Complex Biological Samples

Matrix effects, defined as the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a significant challenge in bioanalysis. medipharmsai.comresearchgate.net These effects can lead to inaccurate and imprecise measurements. nih.gov The use of this compound is a primary strategy to compensate for these effects; however, its effectiveness is maximized when combined with meticulous sample preparation and chromatographic optimization. scispace.commedipharmsai.com

Sample Preparation Techniques: Effective sample cleanup is the first line of defense against matrix effects. The goal is to remove interfering substances, such as proteins and phospholipids, while efficiently recovering the analyte and the internal standard. nih.gov

Protein Precipitation (PPT): A common and rapid method where a solvent like acetonitrile or perchloric acid is used to precipitate proteins from plasma or serum samples. pharmjournal.runih.gov While simple, it may not remove all interfering phospholipids. nih.gov

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids, offering a higher degree of cleanliness than PPT.

Solid-Phase Extraction (SPE): Considered a highly effective method for minimizing matrix effects, SPE uses a solid sorbent to selectively adsorb the analyte and internal standard, while matrix components are washed away. This can significantly reduce ion suppression. medipharmsai.com

Phospholipid Removal: Specific sample preparation steps targeting the removal of phospholipids have been shown to be crucial in tranexamic acid assays, as these are major contributors to matrix effects in plasma samples. nih.gov

Chromatographic and Analytical Strategies:

Chromatographic Separation: Optimizing the high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) conditions is vital. medipharmsai.com By adjusting the column chemistry (e.g., C18, HILIC), mobile phase composition, and gradient, co-elution of matrix components with tranexamic acid can be minimized. nih.govchromatographyonline.com Hydrophilic interaction liquid chromatography (HILIC) has been shown to be effective for separating polar compounds like tranexamic acid. nih.gov

Co-elution of Analyte and Internal Standard: It is critical to ensure that this compound and tranexamic acid co-elute as closely as possible. bris.ac.uk Even minor differences in retention time can cause the analyte and the internal standard to experience different degrees of ion suppression, leading to quantification errors. myadlm.org

Sample Dilution: A straightforward approach to reduce the concentration of interfering matrix components is to simply dilute the sample. nih.govchromatographyonline.com This is only feasible if the assay has sufficient sensitivity to measure the diluted analyte. chromatographyonline.com

Below is a table summarizing various strategies employed to mitigate matrix effects in the analysis of tranexamic acid.

| Strategy | Principle | Observed Outcome in Tranexamic Acid Analysis |

| Protein Precipitation | Use of a solvent (e.g., perchloric acid, acetonitrile) to remove proteins from the biological matrix. pharmjournal.runih.gov | A simple, one-step extraction process suitable for high-throughput analysis. nih.gov |

| Phospholipid Removal | Targeted sample cleanup procedures to eliminate phospholipids, a major source of matrix effects in plasma. nih.gov | Leads to excellent method performance with low variation in the internal standard-normalized matrix factor. nih.gov |

| Solid-Phase Extraction (SPE) | Chromatographic technique to separate components of a mixture, providing a cleaner extract than precipitation. | Reduces matrix effects and improves assay sensitivity. medipharmsai.com |

| Chromatographic Optimization | Adjusting HPLC/UPLC parameters (column, mobile phase) to separate the analyte from matrix interferences. medipharmsai.com | Increased separation between the analyte and matrix components minimizes ion-suppression. medipharmsai.com |

| Use of Deuterated IS | This compound co-elutes and experiences similar ionization effects as the analyte, allowing for correction. scispace.commedipharmsai.com | The ratio of the analyte to the internal standard remains consistent, enabling reliable quantification. |

Validation Parameters for Assays Employing Deuterated Internal Standards

The validation of a bioanalytical method using this compound must demonstrate that the assay is reliable and reproducible for its intended use. Validation is performed according to guidelines from regulatory bodies. jyoungpharm.orgnih.gov The use of a deuterated internal standard is intended to improve accuracy and precision. scispace.com

Key validation parameters include:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. pharmjournal.ru Assays must show no significant interfering peaks at the retention times of tranexamic acid and this compound in blank matrix samples. jyoungpharm.org

Accuracy and Precision: Accuracy reflects the closeness of measured values to the true value, while precision measures the reproducibility of the results. lshtm.ac.uk These are typically assessed at multiple concentration levels, including the lower limit of quantification (LLOQ). For tranexamic acid assays, intraday precision has been reported in the range of 1.2-6.5%, with accuracy between 85.2% and 112.8%. nih.govlshtm.ac.uk

Calibration Curve and Linearity: The method's linearity is established by analyzing calibration standards at various concentrations. The relationship between the analyte/internal standard peak area ratio and concentration should be linear over a defined range. ymerdigital.com For tranexamic acid, linear ranges have been validated from 0.02 µg/mL up to 1000.0 µg/mL or higher, with coefficients of determination (R²) typically >0.99. jyoungpharm.orgnih.govnih.gov

Matrix Effect: This is quantitatively assessed to ensure that the chosen sample preparation and internal standard strategy adequately compensate for ion suppression or enhancement across different sources of the biological matrix. nih.gov The internal standard-normalized matrix factor is calculated, with a coefficient of variation (CV) ideally below 15%. nih.gov Studies on tranexamic acid have reported CVs for the IS-normalized matrix factor to be below 6.7%. nih.gov

Recovery: The extraction recovery of the analyte and internal standard is measured to assess the efficiency of the sample preparation process. jyoungpharm.org While high recovery is desirable, consistency and reproducibility are more critical, as the internal standard is designed to correct for variations. Recoveries for tranexamic acid and its deuterated internal standard have been reported between 76% and 101%. jyoungpharm.orglshtm.ac.uk

Lower Limit of Quantification (LLOQ): This is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. nih.gov Sensitive LC-MS/MS methods have achieved LLOQs for tranexamic acid as low as 0.02 µg/mL. nih.gov

The following table presents a summary of validation parameters from published research on tranexamic acid quantification using deuterated internal standards.

| Validation Parameter | Reported Findings |

| Linearity Range | 1.0 - 1000.0 µg/mL nih.gov; 150.0 - 15,004.0 ng/mL jyoungpharm.org; 0.02 - 10.00 µg/mL nih.gov |

| Accuracy | 88.4% - 96.6% nih.gov; 85.2% - 112.8% lshtm.ac.uk |

| Precision (CV%) | 1.2% - 3.0% nih.gov; 1.4% - 6.5% (intraday) lshtm.ac.uk |

| Recovery | 76.01% (Tranexamic acid), 78.61% (this compound) jyoungpharm.org; 90.9% - 100.7% lshtm.ac.uk |

| Lower Limit of Quantification (LLOQ) | 1.0 µg/mL nih.gov; 0.02 µg/mL nih.gov |

| Matrix Effect (IS-Normalized) | Coefficient of variation below 6.7% nih.gov |

Applications of Tranexamic Acid D2 in Quantitative Bioanalysis and Research Standards

The Role of Tranexamic Acid-d2 as an Internal Standard in LC-MS/MS Assays

This compound, a deuterated form of tranexamic acid, serves as a crucial internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the precise quantification of tranexamic acid in various biological matrices. researcher.lifenih.gov The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry. scioninstruments.comtexilajournal.com This is because it closely mimics the physicochemical properties of the analyte, tranexamic acid, including its behavior during sample preparation, chromatography, and ionization. scioninstruments.comcerilliant.com By incorporating a known amount of this compound into each sample, analysts can effectively compensate for variations in sample extraction, injection volume, chromatographic retention time, and instrument response, thereby significantly improving the accuracy and precision of the measurement. cerilliant.comscioninstruments.com

Several validated LC-MS/MS methods for tranexamic acid quantification explicitly utilize this compound as the internal standard. researcher.lifenih.govresearchgate.net These methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications where accurate determination of tranexamic acid concentrations is critical. tandfonline.comipp.ptresearchgate.net The selection of this compound is advantageous because it co-elutes with the unlabeled tranexamic acid but is distinguished by its higher mass-to-charge ratio (m/z) in the mass spectrometer. scioninstruments.com This allows for simultaneous detection and quantification of both the analyte and the internal standard, leading to a reliable and robust analytical method. cerilliant.com

Principles of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides highly accurate and precise measurements of the amount of a substance in a sample. ontosight.aiup.ac.za The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte, known as a "spike" or internal standard, to the sample. ontosight.aiosti.govwikipedia.org In the context of tranexamic acid analysis, this compound acts as this isotopic spike.

The core concept is that the isotopically labeled standard (this compound) is chemically identical to the natural analyte (tranexamic acid) and will therefore behave identically during all stages of the analytical procedure, including extraction, purification, and ionization in the mass spectrometer. up.ac.zarsc.org After the spike is added and thoroughly mixed with the sample to ensure isotopic equilibrium, the sample is processed. rsc.org

The mass spectrometer then measures the ratio of the signal from the natural analyte to the signal from the isotopically labeled standard. ontosight.aiosti.gov Because the amount of the added standard is precisely known, this measured ratio allows for the accurate calculation of the unknown amount of the analyte originally present in the sample. ontosight.airsc.org A key advantage of IDMS is that it is not necessary to recover 100% of the analyte from the sample matrix, as long as the isotopic ratio can be accurately measured. osti.gov This makes it particularly effective for analyzing complex biological samples where complete recovery is often challenging. texilajournal.com The direct ratio measurement inherent to IDMS ties the quantification to fundamental units, positioning it as a primary reference method. up.ac.za

Precision and Accuracy Enhancement in Quantitative Bioanalytical Methods

The use of this compound as an internal standard significantly enhances the precision and accuracy of quantitative bioanalytical methods for tranexamic acid. texilajournal.comclearsynth.com Precision refers to the closeness of repeated measurements to each other, while accuracy indicates the closeness of a measured value to the true value. mdpi.com Deuterated internal standards like this compound are instrumental in achieving both. clearsynth.com

By calculating the ratio of the analyte's peak area to the internal standard's peak area, variations that occur during sample processing and analysis are normalized. scioninstruments.com These variations can include inconsistencies in sample extraction recovery, injection volume, and instrument sensitivity drift over time. scioninstruments.comcerilliant.com Since both the analyte and the deuterated internal standard are affected in the same way by these procedural fluctuations, the ratio of their signals remains constant, thus correcting for potential errors. scioninstruments.comscioninstruments.com

This normalization is particularly crucial for mitigating "matrix effects," a common issue in the analysis of complex biological samples like plasma or whole blood. clearsynth.com Matrix effects are the suppression or enhancement of the analyte's ionization in the mass spectrometer's source due to co-eluting compounds from the sample matrix. scioninstruments.com Because this compound has nearly identical chromatographic and ionization properties to tranexamic acid, it experiences the same matrix effects. texilajournal.com Consequently, the use of a deuterated internal standard effectively compensates for these effects, leading to more accurate and reliable quantification. clearsynth.comlshtm.ac.uk

Validated methods using this compound have demonstrated excellent precision and accuracy, with coefficients of variation (CVs) for intra- and inter-day precision typically being low and accuracy values falling within acceptable ranges as per regulatory guidelines. nih.govlshtm.ac.ukthaiscience.info

Establishment of Reference Standards for Analytical Quality Control

This compound plays a vital role in establishing reference standards for analytical quality control (QC) in laboratories. texilajournal.comsigmaaldrich.com Certified Reference Materials (CRMs) and pharmaceutical secondary standards of tranexamic acid are used to ensure the reliability and traceability of analytical measurements. sigmaaldrich.comsynzeal.comsynzeal.com These standards are crucial for a variety of applications, including pharmaceutical release testing, method development and validation, and quality control of food and beverages. sigmaaldrich.com

In the context of quantitative analysis, QC samples are prepared at various concentrations within the calibration range and are analyzed alongside the unknown samples. lshtm.ac.uk The use of this compound as an internal standard in these QC samples allows for the continuous monitoring of the analytical method's performance. texilajournal.com By ensuring that the measured concentrations of the QC samples are within predefined acceptance criteria, laboratories can have confidence in the accuracy and precision of the results for the unknown samples. mdpi.comlshtm.ac.uk

The availability of well-characterized reference materials, including isotopically labeled standards like this compound, is essential for meeting the stringent requirements of regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) for the validation of bioanalytical methods. tandfonline.comlshtm.ac.uk These guidelines mandate the use of appropriate standards to demonstrate the selectivity, accuracy, precision, and stability of the analytical method. researchgate.netlshtm.ac.uk

Methodological Considerations for Trace Analysis in Biological Matrices

The quantification of tranexamic acid at trace levels in complex biological matrices such as plasma, serum, and whole blood presents several analytical challenges. researchgate.netnih.govcore.ac.uknih.govresearchgate.net These challenges include the need for efficient sample clean-up to remove interfering substances, the polar nature of tranexamic acid which can make it difficult to retain on traditional reversed-phase chromatography columns, and the potential for matrix effects to impact the accuracy of the measurement. core.ac.ukpharmjournal.ruresearchgate.net

The use of this compound as an internal standard is a key methodological consideration that helps to address these challenges. By compensating for variability in sample preparation and matrix effects, this compound enables the development of robust and reliable methods for trace analysis. texilajournal.comclearsynth.com

Various sample preparation techniques have been employed for the analysis of tranexamic acid, including protein precipitation, solid-phase extraction (SPE), and solid-phase microextraction (SPME). nih.govcore.ac.ukmdpi.com Protein precipitation with solvents like acetonitrile (B52724) or perchloric acid is a common and relatively simple approach. researchgate.netpharmjournal.ruresearchgate.net SPME, particularly with biocompatible coatings, offers the advantage of direct extraction from complex matrices with minimal sample preparation and has been shown to minimize matrix effects. nih.govmdpi.com

For chromatographic separation, hydrophilic interaction liquid chromatography (HILIC) has been successfully used to retain and separate the polar tranexamic acid. researchgate.netuwaterloo.ca The choice of mobile phase and pH is also critical for achieving good peak shape and separation. thaiscience.info

LC-MS/MS is the preferred detection technique due to its high sensitivity and selectivity, allowing for detection limits in the range of 0.01 to 0.5 µg/mL in blood plasma. ipp.ptresearchgate.net The use of multiple reaction monitoring (MRM) mode enhances specificity by monitoring a specific precursor-to-product ion transition for both tranexamic acid and its deuterated internal standard, this compound. thaiscience.inforesearchgate.net

Below is an interactive table summarizing key parameters from a validated LC-MS/MS method for tranexamic acid in human whole blood, highlighting the performance achieved with the use of an internal standard.

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Tranexamic Acid in Human Whole Blood This table presents data from a study quantifying tranexamic acid in liquid and dried whole blood samples. An internal standard was used to ensure accuracy and precision.

| Parameter | Liquid Whole Blood | Dried Whole Blood (VAMS) |

|---|---|---|

| Calibration Range | 0.1 - 1000.0 mg/L | 0.1 - 1000.0 mg/L |

| Lower Limit of Quantification (LLOQ) | 0.1 mg/L | 0.1 mg/L |

| Intra-day Precision (CV%) | 1.4 - 6.5% | 4.1 - 6.3% |

| Inter-day Precision (CV%) | 1.4 - 12.6% | 1.5 - 12.6% |

| Intra-day Accuracy | 85.2 - 112.8% | 90.7 - 103.7% |

| Inter-day Accuracy | 88.0 - 112.2% | 93.6 - 103.3% |

| Extraction Recovery | 90.9 - 100.7% | 90.9 - 100.7% |

| IS-Normalized Matrix Effect | 89.1 - 104.5% | 89.1 - 104.5% |

Data sourced from a 2020 study on tranexamic acid quantification. lshtm.ac.uk

Mechanistic Investigations Leveraging Deuterium Labeling of Tranexamic Acid

Exploration of Reaction Mechanisms through Deuterium (B1214612) Isotope Effects

Deuterium labeling is instrumental in elucidating the intricate steps of chemical reactions. By tracking the position of the deuterium atoms throughout a transformation, chemists can deduce the underlying mechanisms, including the identification of bond-breaking and bond-forming events.

Kinetic Isotope Effects (KIE) in Chemical Transformations

The substitution of a hydrogen atom with a deuterium atom can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). portico.orgunam.mx This effect arises because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break. portico.orgunam.mx Consequently, if the cleavage of a C-H bond is the rate-determining step of a reaction, the deuterated version of the molecule will react more slowly. portico.org

The magnitude of the KIE, expressed as the ratio of the rate constant of the non-deuterated compound (kH) to the deuterated compound (kD), provides valuable information about the transition state of the reaction. unam.mxwikipedia.org A primary KIE, where kH/kD is significantly greater than 1, is observed when the bond to the isotopically labeled atom is broken during the rate-limiting step. portico.org For instance, the rate of a reaction involving a C-H bond is typically 6 to 10 times faster than the same reaction with a C-D bond. wikipedia.org

In the context of tranexamic acid-d2, the presence of deuterium can be used to probe reactions where a C-H bond on the cyclohexane (B81311) ring or the aminomethyl group is cleaved. For example, in a hydrodecarboxylation reaction of N-protected tranexamic acid, deuterium labeling experiments helped to elucidate the source of hydrogen atoms in the final product. acs.org

| Parameter | Description | Expected Observation with this compound |

|---|---|---|

| Primary Kinetic Isotope Effect (kH/kD) | Ratio of reaction rates between the non-deuterated and deuterated compounds when the C-H/C-D bond is broken in the rate-limiting step. | A value significantly greater than 1 would indicate that a C-H bond at the position of deuteration is broken during the slowest step of the reaction. |

| Secondary Kinetic Isotope Effect (kH/kD) | A smaller effect on the reaction rate observed when the C-H/C-D bond is not broken but is located near the reaction center. | Values close to 1 would suggest that the C-H bonds at the deuterated positions are not directly involved in the rate-determining step. |

Deuterium Labeling for Tracing Reaction Pathways in Model Systems

Beyond influencing reaction rates, deuterium labeling serves as a crucial tracer to map the journey of a molecule through a chemical transformation. thalesnano.com By using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, researchers can pinpoint the location of the deuterium atoms in the products, thereby reconstructing the reaction pathway. thalesnano.comvulcanchem.com

For example, studies on the hydrodecarboxylation of various carboxylic acids, including a derivative of tranexamic acid, have utilized deuterated compounds to investigate the reaction mechanism. acs.org These experiments can help determine whether a particular hydrogen atom in the final product originates from the starting material, the solvent, or another reagent. Such insights are fundamental to understanding and optimizing chemical syntheses. The use of isotopically labeled compounds, including those with ¹³C and ¹⁵N, in conjunction with deuterium, can provide even more detailed mechanistic information. google.comcaymanchem.com

Elucidation of Metabolic Transformations in Pre-Clinical Models

The metabolic fate of a drug is a critical aspect of its pharmacological profile. Deuterated compounds like this compound are invaluable tools in pre-clinical studies to understand how the body processes a drug. medchemexpress.commedchemexpress.com

Non-Clinical Metabolic Pathway Mapping with Deuterated Tracers

In pre-clinical settings, administering a deuterated version of a drug to animal models or using it in in vitro systems (such as liver microsomes) allows for the clear differentiation between the drug and its metabolites from endogenous compounds. vulcanchem.com Analytical techniques like liquid chromatography-mass spectrometry (LC-MS) can easily distinguish the deuterated molecules due to their higher mass. vulcanchem.com

While tranexamic acid itself is known to be minimally metabolized, with about 95% of a dose excreted unchanged in the urine, deuterated tracers can still be employed to definitively identify and quantify any minor metabolites that may be formed. derangedphysiology.com This is particularly important for ensuring a comprehensive understanding of the drug's disposition. The use of deuterated internal standards, such as this compound, is also a common practice in the quantitative analysis of the parent drug in biological samples to ensure accuracy. researchgate.net

Analysis of Metabolic Switching and Isotope Effects on Biotransformation

The kinetic isotope effect can also manifest in metabolic processes. If the metabolism of a drug involves the cleavage of a C-H bond as the rate-limiting step, deuterating that position can slow down the metabolic process. portico.orgnih.gov This can sometimes lead to a phenomenon known as "metabolic switching," where the body begins to metabolize the drug through an alternative pathway that was previously minor. nih.gov

For tranexamic acid, which undergoes limited metabolism, the potential for significant metabolic switching is low. derangedphysiology.com However, studying the biotransformation of this compound in pre-clinical models can confirm the metabolic stability of specific positions on the molecule. If deuteration at a particular site were to result in a decreased rate of clearance, it would suggest that this site is a "metabolic soft spot." Such information is valuable for the design of new drug candidates with potentially improved pharmacokinetic profiles. portico.orgmedchemexpress.com

| Area of Investigation | Methodology | Expected Findings |

|---|---|---|

| Metabolite Identification | Administration of this compound to animal models followed by LC-MS analysis of biological fluids. | Identification of any metabolites by their characteristic mass shift corresponding to the deuterium label, confirming metabolic pathways. |

| Metabolic Stability | Incubation of this compound with liver microsomes and measurement of the rate of disappearance. | A slower rate of metabolism compared to the non-deuterated compound would indicate that a C-H bond at the deuterated position is a site of metabolic attack. |

| Metabolic Switching | Comparison of the metabolite profiles of tranexamic acid and this compound. | The appearance of new or an increase in the proportion of minor metabolites for this compound could indicate a shift in metabolic pathways. |

Non Clinical Pharmacokinetic Methodologies Involving Tranexamic Acid D2

Use of Deuterated Tranexamic Acid in Pre-Clinical Disposition Studies

Tranexamic acid-d2 is integral to the comprehensive evaluation of tranexamic acid's disposition in non-clinical settings. Its primary application is not as a therapeutic agent itself, but as a critical analytical tool. In pre-clinical research, which encompasses both laboratory-based (in vitro) and non-human animal (in vivo) studies, this compound serves as an internal standard (ISTD). nih.govjyoungpharm.org The use of a stable isotope-labeled ISTD is considered the gold standard in quantitative bioanalysis. researcher.life It co-elutes chromatographically with the non-labeled drug (the analyte) and behaves identically during sample extraction, handling, and ionization in the mass spectrometer source. researcher.life However, its different mass allows the detector to distinguish it from the analyte. By measuring the ratio of the analyte's signal to the ISTD's signal, analysts can correct for any sample loss during preparation or fluctuations in instrument performance, thereby achieving highly accurate and reproducible quantification of tranexamic acid in complex biological matrices. nih.govjyoungpharm.org

In vitro ADME studies are essential for predicting a drug's behavior in humans. These assays investigate processes like intestinal absorption (e.g., using Caco-2 cell monolayers), plasma protein binding, and metabolic stability (e.g., using liver microsomes). To determine the concentration of tranexamic acid in the media and cellular lysates from these experiments, highly sensitive and specific analytical methods are required.

The quantification of tranexamic acid in these in vitro systems relies on methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), that employ this compound as an internal standard. nih.govjyoungpharm.org For example, when assessing the permeability of tranexamic acid across a cellular barrier, this compound is added to the samples before processing. This ensures that the final measured concentration of tranexamic acid is accurate, allowing for a reliable calculation of the permeability coefficient. Since studies show that the vast majority of tranexamic acid is excreted from the body unchanged, in vitro metabolism studies are still important to confirm the low metabolic clearance. chemicalbook.com The accurate quantification provided by methods using this compound is paramount to confirming that the compound is not significantly metabolized by liver enzymes.

Pharmacokinetic studies in non-human animal models, such as rats and dogs, are a cornerstone of pre-clinical drug development. These studies provide crucial data on how a drug is absorbed, distributed throughout the body, and eliminated after administration. To build a pharmacokinetic profile, blood samples are drawn at multiple time points after dosing, and the concentration of the drug in the plasma is measured.

The bioanalysis of these plasma samples is routinely performed using LC-MS/MS methods that depend on this compound as the internal standard. nih.govjyoungpharm.org The consistent and accurate data generated by these methods allows for the precise determination of key pharmacokinetic parameters for tranexamic acid, including:

Cmax (Maximum plasma concentration)

Tmax (Time to reach maximum plasma concentration)

AUC (Area under the concentration-time curve, representing total drug exposure)

t1/2 (Elimination half-life)

By ensuring the reliability of these measurements, this compound plays a critical, albeit indirect, role in characterizing the complete pharmacokinetic profile of tranexamic acid in these essential pre-clinical models.

Methodological Advancements in Pharmacokinetic Sample Analysis using Stable Isotopes

The use of this compound has been central to the development of advanced, high-throughput bioanalytical methods for quantifying tranexamic acid in biological fluids. nih.govjyoungpharm.org Modern techniques like Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) offer significant advantages in speed, sensitivity, and specificity over older methods. jyoungpharm.org

In these methods, a small volume of plasma is typically subjected to protein precipitation by adding a solvent like acetonitrile (B52724). nih.gov this compound is added to the sample prior to this step. nih.govjyoungpharm.org After centrifugation, the clear supernatant containing both tranexamic acid and this compound is injected into the UPLC-MS/MS system. The compounds are separated from other plasma components on a chromatography column before being ionized, typically using electrospray ionization (ESI), and detected by the mass spectrometer. nih.govcitedrive.com

The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both the analyte and the internal standard in what is known as Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. The use of this compound as the ISTD is crucial for mitigating matrix effects—the phenomenon where co-eluting endogenous components of the biological matrix suppress or enhance the ionization of the analyte, leading to inaccurate results. researcher.life Because this compound is affected by these matrix effects in the same way as the unlabeled tranexamic acid, the ratio of their signals remains constant, ensuring the integrity of the quantitative results. nih.govresearcher.life

Research has led to the validation of robust methods with excellent linearity over wide concentration ranges, suitable for supporting a full range of clinical and non-clinical pharmacokinetic studies. nih.govjyoungpharm.org

Below is a table summarizing the parameters of a published UPLC-MS/MS method developed for the quantification of tranexamic acid using its deuterated analog.

| Parameter | Description | Reference |

|---|---|---|

| Analytical Technique | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | jyoungpharm.org |

| Internal Standard (ISTD) | This compound (TXD2) | jyoungpharm.org |

| Biological Matrix | Human Plasma | jyoungpharm.org |

| Sample Preparation | Protein Precipitation | jyoungpharm.org |

| Calibration Curve Range | 150.00 ng/mL - 15,004.00 ng/mL | jyoungpharm.org |

| Ionization Mode | Electrospray Ionization (ESI) Positive | nih.govcitedrive.com |

| Recovery | 76.01% for Tranexamic Acid and 78.61% for this compound | jyoungpharm.org |

Theoretical and Computational Chemistry Approaches for Deuterated Tranexamic Acid

Molecular Modeling and Simulation of Deuterium-Substituted Molecules

Molecular modeling and simulation techniques, particularly molecular dynamics (MD), are indispensable tools for exploring the conformational landscape and interaction dynamics of molecules. researchgate.netlu.se For deuterium-substituted compounds like tranexamic acid-d2, these methods can elucidate how isotopic substitution influences molecular behavior over time.

MD simulations model the movement of atoms and molecules by iteratively solving Newton's equations of motion. In the context of deuteration, the primary adjustment in setting up a simulation is the modification of the atomic mass for the deuterium (B1214612) atoms. This seemingly small change has cascading effects on the molecule's dynamic properties. The greater mass of deuterium compared to protium (B1232500) (standard hydrogen) leads to lower vibrational frequencies for carbon-deuterium (C-D) bonds compared to their carbon-hydrogen (C-H) counterparts. rsc.org This results in a lower zero-point energy (ZPE) for the C-D bond, making it stronger and more stable. rsc.org

| Computational Method | Application in Studying Deuterated Molecules |

| Molecular Dynamics (MD) | Simulates the time-dependent behavior of molecules, revealing how deuteration affects conformational flexibility, solvent interactions, and binding dynamics. |

| Monte Carlo (MC) Simulations | Samples molecular conformations based on statistical mechanics, useful for exploring the thermodynamic effects of isotopic substitution on system stability. |

| Free Energy Perturbation (FEP) | Calculates the difference in free energy between two states (e.g., protiated and deuterated), providing quantitative predictions of binding affinity changes upon deuteration. |

Quantum Chemical Calculations of Carbon-Deuterium Bond Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a highly accurate description of the electronic structure and properties of molecules at the atomic level. science.govscience.gov These methods are essential for quantifying the precise changes that occur in bond properties upon isotopic substitution.

The fundamental difference between a C-H and a C-D bond lies in the vibrational frequency, a direct consequence of the increased mass of deuterium. rsc.org This can be calculated with high precision using quantum chemistry. The lower vibrational frequency of the C-D bond leads to a lower zero-point energy (ZPE), which is the minimum possible energy that a quantum mechanical system may have. Consequently, more energy is required to break a C-D bond than a C-H bond, a phenomenon known as the kinetic isotope effect (KIE). tandfonline.com

DFT calculations can be used to determine a range of properties for this compound. While extensive calculations for this specific molecule are not broadly available in the literature, the principles are well-established, and calculations have been performed on the parent tranexamic acid molecule. science.govscience.govnih.gov These calculations confirm the molecular geometry and vibrational modes, which serve as a baseline for understanding the deuterated analogue. The substitution of hydrogen with deuterium results in a slight shortening of the C-D bond compared to the C-H bond. fugaku100kei.jp

| Property | C-H Bond | C-D Bond | Significance of Difference |

|---|---|---|---|

| Bond Length | ~1.09 Å | Slightly shorter (~1.085 Å) | Affects molecular geometry and packing in condensed phases. fugaku100kei.jp |

| Stretching Vibrational Frequency | ~2900-3000 cm⁻¹ | ~2100-2200 cm⁻¹ | Lower zero-point energy, leading to a stronger bond and the kinetic isotope effect. rsc.org |

| Bond Dissociation Energy (BDE) | Lower | Higher | The C-D bond is more resistant to cleavage, enhancing metabolic stability. rsc.org |

Predictive Algorithms for Deuteration Effects on Molecular Interactions

Predictive algorithms, including Quantitative Structure-Activity Relationship (QSAR) models and machine learning, are used to establish a correlation between a molecule's structural or physicochemical properties and its biological activity or other effects. nih.govrsc.org These tools can be applied to forecast the impact of deuteration on the molecular interactions of tranexamic acid.

QSAR models are built on the principle that structural similarities among compounds often lead to similar biological activities. nih.govresearchgate.net The process involves calculating a set of molecular descriptors for a series of compounds and then using statistical methods, like multiple linear regression, to create a mathematical model that relates these descriptors to an observed activity. rsc.orgjapsonline.com For deuterated compounds, relevant descriptors would include those sensitive to isotopic substitution, such as:

Vibrational frequencies: As calculated by quantum chemistry.

Polarizability: Deuteration can slightly decrease polarizability. cchmc.org

Molecular volume: The smaller vibrational amplitude of D compared to H can lead to a slightly smaller effective molecular volume. cchmc.org

By training a QSAR model on a dataset that includes both protiated and deuterated compounds, it becomes possible to predict how the introduction of deuterium in tranexamic acid might alter its binding affinity for plasminogen. plos.orgslideshare.net

More advanced machine learning algorithms can capture even more complex, non-linear relationships between molecular features and activity. researchgate.net These models can be trained on large datasets of interaction data to predict how the subtle changes from deuteration will influence binding energies and interaction profiles. For example, a model could be trained to recognize patterns in hydrogen bonding and predict how the altered properties of a deuterated donor or acceptor group will affect the strength and geometry of these crucial interactions. mdpi.complos.org While the development of a specific predictive algorithm for this compound would require a substantial amount of experimental or high-level computational data for training, the methodologies offer a promising avenue for the rational design of deuterated drugs. rsc.orgresearchgate.net

Future Directions and Emerging Research Avenues for Tranexamic Acid D2

Novel Applications in Analytical Chemistry Beyond Quantitative Assays

The primary application of tranexamic acid-d2 has been as an internal standard in quantitative assays, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. researchgate.net Its chemical similarity to tranexamic acid, with a key mass difference, allows for precise and accurate quantification by correcting for variations during sample preparation and analysis. researchgate.netresearchgate.net

However, the future of this compound in analytical chemistry is not limited to this role. Emerging research points towards its use in more sophisticated analytical techniques. For instance, its application in hydrogen-deuterium exchange mass spectrometry (HDX-MS) could provide valuable insights into the conformational dynamics of proteins. In this technique, the exchange rates of backbone amide hydrogens with deuterium (B1214612) in the solvent are measured. This compound could serve as a tool to probe the binding interactions between tranexamic acid and its target, plasminogen, by observing changes in the protein's deuterium uptake in the presence of the deuterated ligand. acs.org This can help map the binding site and understand the allosteric effects of binding on the protein's structure.

Another potential application lies in the field of metabolomics . By tracing the metabolic fate of this compound, researchers can identify and quantify its metabolites with greater accuracy. The deuterium label provides a clear signature, distinguishing the compound and its derivatives from endogenous molecules, thus facilitating the elucidation of metabolic pathways in non-clinical studies. researchgate.net

Advanced Mechanistic Insights into Biological Processes in Non-Clinical Contexts

The utility of this compound extends into fundamental biological research, offering a powerful tool to dissect the mechanism of action of its non-deuterated analog in various non-clinical models. Tranexamic acid is known to be an antifibrinolytic agent that competitively inhibits the activation of plasminogen to plasmin, a key enzyme in the dissolution of fibrin (B1330869) clots. mdpi.comresearchgate.net

By employing this compound in non-clinical studies, researchers can gain a more nuanced understanding of its interaction with plasminogen. The kinetic isotope effect (KIE), a change in the rate of a chemical reaction upon substitution of an atom with one of its isotopes, can be a valuable tool. assumption.edu While the KIE for deuterium substitution in tranexamic acid is not expected to be large for its primary binding interaction, subtle effects on its binding kinetics or off-target interactions could be explored.

Furthermore, recent research has suggested roles for tranexamic acid beyond fibrinolysis, including anti-inflammatory effects and potential impacts on neurodegenerative processes in animal models. dovepress.com In a study on aging mice, tranexamic acid administration was found to improve memory and learning abilities, associated with a decrease in plasmin and amyloid-β expression, and a shift in brain macrophage polarization from the pro-inflammatory M1 type to the anti-inflammatory M2 type. dovepress.com Using this compound in such non-clinical studies could help to precisely track its distribution and accumulation in specific tissues, such as the brain, and to differentiate the administered compound from any endogenously produced similar molecules, providing clearer insights into its biological activity. researchgate.net

Innovations in Deuteration Technologies and Labeling Strategies

The synthesis of this compound, and other deuterated compounds, is undergoing significant innovation. The development of more efficient, selective, and scalable deuteration methods is a key area of research. researchgate.net Traditional methods for deuterium labeling can sometimes be harsh and may not be suitable for complex molecules.

Recent advancements have focused on late-stage deuteration , where deuterium is introduced into a molecule in the final steps of its synthesis. researchgate.net This approach is highly desirable as it allows for the deuteration of complex pharmaceutical compounds without the need to redesign the entire synthetic route. Catalytic methods, including those using transition metals like iridium and ruthenium, are being developed for more precise and efficient hydrogen isotope exchange (HIE). acs.orgeuropa.eu These methods often utilize deuterium gas (D2) or heavy water (D2O) as the deuterium source. researchgate.net

Innovations in this field also include the use of nanoparticles and nanosheets as catalysts , which can offer improved reactivity and selectivity under milder reaction conditions. assumption.edu Furthermore, the development of radical deuteration technologies is providing new, mild, and efficient strategies for installing deuterium atoms. researchgate.net

Q & A

Basic Research Questions

Q. What methodological considerations are critical when designing a randomized controlled trial (RCT) to evaluate TXA’s efficacy in reducing surgical blood loss?

- Answer: RCTs should standardize inclusion criteria (e.g., adults undergoing major surgery with high bleeding risk) and outcomes (e.g., intraoperative/postoperative blood loss, transfusion requirements). Blinding, randomization methods (e.g., block randomization), and power calculations to ensure adequate sample size are essential. Subgroup analyses by age, comorbidities, or surgery type (e.g., orthopedic vs. cardiac) can address heterogeneity. Meta-analyses suggest TXA reduces blood loss by 104–591 mL in hip/knee replacements . Trials must also monitor thromboembolic events, though evidence shows no significant increase in deep-vein thrombosis (DVT) or pulmonary embolism (PE) with TXA .

Q. How are systematic reviews structured to assess TXA’s safety and efficacy across diverse clinical settings?

- Answer: Systematic reviews should follow PRISMA guidelines, including databases like PubMed, EMBASE, and Cochrane CENTRAL, with search terms combining "Tranexamic Acid," "Randomized Controlled Trial," and outcomes (e.g., "mortality," "thromboembolism") . Data extraction covers study design, participant demographics, interventions (e.g., IV vs. topical TXA), and outcomes. Sensitivity analyses address heterogeneity (e.g., I² >50%), and GRADEpro assesses evidence quality . For example, a meta-analysis of 129 trials found TXA reduced transfusion risk by 38% (RR 0.62) without increasing thromboembolic events .

Q. What are standard dosing protocols for TXA in trauma research, and how are they validated?

- Answer: Adult trauma studies typically use 1 g IV bolus followed by 1 g infused over 8 hours, based on the CRASH-2 trial. Pediatric dosing (e.g., 15 mg/kg bolus) is extrapolated from adult data, with adjustments for weight and injury severity . Retrospective combat studies (e.g., MATTERs) validated this protocol, showing TXA reduced mortality in massive transfusion patients (14.4% vs. 28.1%) . Pharmacokinetic studies in severe trauma recommend dose adjustments for acidosis or renal impairment .

Advanced Research Questions

Q. How can researchers reconcile contradictory mortality outcomes in TXA meta-analyses (e.g., 24-hour vs. 1-month mortality)?

- Answer: Contradictions arise from heterogeneity in study populations (e.g., trauma vs. elective surgery) and outcome timing. A meta-analysis of 24-hour mortality showed extreme variability (RR 0.11–3.38) due to confounding in observational studies, while RCTs demonstrated consistent survival benefits at 1 month (RR 0.83, 95% CI 0.71–0.97) . Sensitivity analyses excluding high-bias studies and focusing on RCTs reduce heterogeneity (I² = 0% in RCT subgroup) . Researchers should predefine outcome intervals and stratify by injury severity (e.g., ISS >15) .

Q. What statistical approaches optimize subgroup analyses to identify TXA’s differential effects (e.g., pediatric vs. adult trauma)?

- Answer: Multivariate regression and propensity score matching adjust for confounders (e.g., injury severity, shock index). In pediatric combat trauma, logistic regression showed TXA independently reduced mortality (OR 0.3, p=0.03) despite higher baseline injury severity . Meta-regression can explore dose-response relationships; for example, high-dose TXA (>4 g) in orthopedic surgery reduced transfusion risk (RR 5.33) with minimal heterogeneity . Machine learning models may identify understudied subgroups (e.g., elderly patients with coagulopathy) .

Q. How do pharmacokinetic studies inform TXA dosing in special populations (e.g., renal impairment or obesity)?

- Answer: TXA’s renal clearance (90% excreted unchanged) necessitates dose reduction in renal failure (e.g., CrCl <30 mL/min: 10 mg/kg vs. 15 mg/kg). Obesity studies use ideal body weight for dosing to avoid overdosing. Topical TXA (e.g., 3 g in 100 mL saline for joint surgery) bypasses systemic exposure, reducing thromboembolic risk in high-risk patients . Mass spectrometry and HPLC methods validate plasma concentrations, ensuring therapeutic levels (10–20 µg/mL) without toxicity .

Q. What methodologies address publication bias and heterogeneity in TXA meta-analyses?

- Answer: Funnel plots and Egger’s test detect publication bias, while sensitivity analyses exclude small studies or those with high risk of bias. For example, a cumulative meta-analysis revealed consistent transfusion reduction for >10 years, suggesting new RCTs are redundant . Subgroup analyses by route (IV vs. topical) and surgery type reduce heterogeneity; IV TXA showed greater efficacy in trauma (RR 0.67 for mortality) vs. mixed results in elective surgery . Individual participant data (IPD) meta-analyses, though resource-intensive, resolve heterogeneity by reanalyzing raw data .

Methodological Resources

- Data Extraction: Use standardized forms to capture demographics, intervention details, and outcomes. Contact authors for missing data (e.g., unpublished mortality rates) .

- Heterogeneity Management: Predefine subgroups (e.g., injury mechanism, TXA timing) and use random-effects models for meta-analysis .

- Ethical Reporting: Disclose conflicts of interest and register protocols (e.g., ClinicalTrials.gov ) to enhance transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.